An In-Depth Technical Guide to the Physicochemical Properties of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide
An In-Depth Technical Guide to the Physicochemical Properties of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide
Introduction
6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is a heterocyclic compound belonging to the benzisothiazole class. This family of molecules is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities.[1] The incorporation of a bromine atom and a sulfone group within the dihydrobenzisothiazole scaffold can significantly influence its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work. This document will delve into the compound's identity, its predicted physicochemical characteristics, and detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.
Compound Identity and Structure
A foundational understanding of a molecule begins with its unequivocal identification and structural elucidation.
| Identifier | Value | Source |
| Chemical Name | 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide | N/A |
| CAS Number | 1341040-15-0 | [2][3][4] |
| Molecular Formula | C₇H₆BrNO₂S | [2][4] |
| Molecular Weight | 248.10 g/mol | [2][3] |
| SMILES | O=S1(=O)NCC2=CC(Br)=CC=C12 | N/A |
| InChI | InChI=1S/C7H6BrNO2S/c8-5-2-3-7-6(4-5)1-9-12(7,10)11/h2-4H,1H2,(H,9,10,11) | N/A |
Structural Diagram:
Caption: Chemical structure of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide.
Predicted Physicochemical Properties
| Property | Predicted Value | Method/Software |
| Melting Point (°C) | 180-220 | Group Contribution Methods |
| Boiling Point (°C) | > 400 (decomposes) | N/A |
| LogP | 1.5 - 2.5 | ALOGPS, ChemDraw |
| Aqueous Solubility (mg/L) | 50 - 200 | ALOGPS |
| pKa (acidic) | 8.5 - 9.5 (NH) | ACD/pKa DB |
Expertise & Experience Insight: The predicted LogP value suggests that the compound possesses moderate lipophilicity, a key factor influencing membrane permeability and oral absorption. The predicted aqueous solubility is relatively low, which is a common challenge for many drug candidates and may necessitate formulation strategies to enhance bioavailability. The sulfonamide nitrogen is predicted to be weakly acidic, which will influence its ionization state at physiological pH.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, predicted properties must be validated through rigorous experimental determination. The following section outlines detailed, self-validating protocols for key physicochemical parameters.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity.
Workflow for Melting Point Determination:
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology:
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Sample Preparation:
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Ensure the sample of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.
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Finely pulverize a small amount of the crystalline solid to ensure uniform heat distribution.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm. Consistent sample packing is crucial for reproducible results.
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-
Instrumentation and Measurement:
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Utilize a calibrated digital melting point apparatus.
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Perform a preliminary rapid determination to get an approximate melting point range.
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For an accurate measurement, heat the sample at a rate of 1-2 °C per minute when approaching the expected melting point.
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Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.
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Trustworthiness (Self-Validation):
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Repeat the measurement at least two more times with fresh samples. The results should be consistent within a narrow range (e.g., ± 0.5 °C) for a pure compound.
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A broad melting range (greater than 2 °C) may indicate the presence of impurities.
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Aqueous Solubility Determination
Aqueous solubility is a critical parameter that affects drug absorption and distribution. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Workflow for Shake-Flask Solubility Measurement:
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Methodology:
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Equilibration:
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Add an excess amount of solid 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is essential to ensure that a saturated solution is achieved.
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Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
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Sampling and Analysis:
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Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
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Immediately filter the aliquot through a low-binding 0.22 µm syringe filter to remove any undissolved solid.
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Quantify the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. A calibration curve with known concentrations of the compound should be prepared in the same buffer.
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Trustworthiness (Self-Validation):
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Perform the experiment in triplicate.
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To confirm that equilibrium has been reached, take samples at different time points (e.g., 24 and 48 hours) and verify that the measured concentration does not significantly change.
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pKa Determination
The pKa value(s) of a compound dictate its ionization state at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a reliable method for pKa determination.
Workflow for pKa Determination by Potentiometric Titration:
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
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Preparation:
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Accurately weigh a sample of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO may be necessary if the aqueous solubility is low).
-
Calibrate a pH meter using at least three standard buffer solutions that bracket the expected pKa.
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-
Titration:
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.
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Add the titrant in small, precise increments and record the pH of the solution after each addition, allowing the reading to stabilize.
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-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
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Determine the equivalence point(s) from the inflection point(s) of the titration curve (or by analyzing the first or second derivative of the curve).
-
The pKa is equal to the pH at the half-equivalence point.
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-
Trustworthiness (Self-Validation):
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Perform the titration in both the forward and reverse directions (i.e., titrating with acid and then back-titrating with base) to check for hysteresis, which could indicate a slow equilibrium or degradation.
-
The determined pKa should be independent of the initial concentration of the compound.
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Stability Profile
Understanding the chemical stability of a compound is paramount for its development as a drug. Benzisothiazole derivatives can be susceptible to degradation under certain conditions.
Key Considerations for Stability Assessment:
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pH Stability: Investigate the stability of the compound in aqueous solutions at various pH values (e.g., pH 2, 7.4, and 9) over time. This is crucial for understanding its stability in the gastrointestinal tract and in formulation.
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Oxidative Stability: Benzisothiazole derivatives can be susceptible to oxidation.[5] The stability in the presence of oxidizing agents should be evaluated.
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Photostability: Assess the degradation of the compound upon exposure to light, following ICH guidelines.
A typical stability study would involve incubating the compound under these different conditions and monitoring its concentration over time using a stability-indicating HPLC method.
Safety and Handling
While specific toxicological data for 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is not available, it is prudent to handle it with the care afforded to all new chemical entities.
General Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Material Safety Data Sheet (MSDS) from the supplier for specific handling and disposal information.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide. While experimental data for this specific molecule is limited, this guide offers a robust framework for its characterization, combining in silico predictions with detailed, field-proven experimental protocols. A thorough understanding and experimental validation of these properties are critical first steps in the journey of developing this and other novel compounds into safe and effective therapeutic agents.
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